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Compound of Interest

3-Chloro-6-methylphenethyl
Compound Name:
acetate

Cat. No.: B7991301

Get Quote

\ J

CAS: 1378877-26-9 | Molecular Formula: C11H13CIO2 | Molecular Weight: 228.67 g/mol

Executive Summary

3-Chloro-6-methylphenethyl acetate is a lipophilic ester derivative of phenethyl acetate.
Structurally, it features a benzene ring substituted with a chlorine atom at the meta position
(C3) and a methyl group at the ortho position (C6) relative to the ethyl acetate chain.

Its solubility profile is dominated by the hydrophobic effect. The addition of the chloro- and
methyl- substituents significantly increases the partition coefficient (LogP) compared to the
parent molecule, rendering it effectively insoluble in water but highly soluble in non-polar and
moderately polar organic solvents. Researchers should prioritize chlorinated solvents, aromatic
hydrocarbons, and medium-chain esters for solubilization.

Physicochemical & Structural Analysis
Structural Dissection & Solubility Implications

The molecule can be deconstructed into three functional zones that dictate its solvent
interactions:
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o The Phenethyl Ester Backbone: Provides the baseline solubility profile (soluble in
alcohols/ethers). The ester linkage (-COO-) offers a dipole moment (

) and weak hydrogen bond acceptance (
).

e The Ortho-Methyl Group (C6): Increases lipophilicity and introduces steric bulk near the
rotation axis of the ethyl chain. This often disrupts crystal packing, potentially lowering the
melting point relative to para-isomers, aiding dissolution kinetics.

o The Meta-Chlorine Atom (C3): A strong lipophilic contributor. Chlorine adds significant
polarizability (

) but negligible hydrogen bonding capability. It drastically reduces water solubility.

Predicted Physicochemical Properties

Comparison against parent standard (Phenethyl Acetate, CAS 103-45-7).[1]
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3-Chloro-6-methyl
= . Phenethyl Acetate . Impact on
roper erivative
S (Parent) (Predicted) Solubility
redicte

Significant decrease

in agueous solubility;
LogP (Octanol/Water) ~2.3 ~3.4-3.7 _ o

higher affinity for

hexanes/toluene.

Requires organic co-
Water Solubility ~250 mg/L (Slight) < 10 mg/L (Insoluble) solvents for aqueous

assays.

Higher energy
required for

Boiling Point 232 °C ~260 — 275 °C evaporation; relevant
for GC solvent

selection.

Hansen 17.7 MPa ~18.5 MPa Increased affinity for

(Dispersion) aromatic solvents.

Hansen Slight decrease in

4.1 MPa ~3.8 MPa relative polarity

(Polarity) density.

Solubility Profile & Solvent Selection

Based on the calculated Hansen Solubility Parameters (HSP) and the "Like Dissolves Like"
principle, the following solvent compatibility chart guides formulation and purification.

Recommended Solvents (High Solubility)

These solvents are predicted to dissolve the compound at concentrations >100 mg/mL.

e Chlorinated Solvents: Dichloromethane (DCM), Chloroform. (Best match for the chloro-
substituent).

o Aromatics: Toluene, Xylene, Benzene.[2] (Excellent match for the
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-system and dispersion forces).

o Esters/Ketones: Ethyl Acetate, Acetone. (Good interaction with the ester tail).

o Ethers: Tetrahydrofuran (THF), Diethyl Ether, MTBE.

Moderate/Conditional Solvents

Solubility may be temperature-dependent or limited to <50 mg/mL.

 Alcohols: Ethanol, Isopropanol, Methanol. (The hydrophobic bulk of the Cl/Me substituted
ring competes with the hydroxyl interaction).

o Alkanes: Hexane, Heptane. (Likely soluble, but may require warming due to the polarity of
the ester group).

Incompatible Solvents (Insoluble)

o Water: Strictly insoluble.

o Glycerol/Glycols: Propylene glycol (Low solubility expected).

Visualization: Structural Influence on Solubility

The following diagram illustrates how specific structural modifications shift the solubility

equilibrium.
Phenethyl Acetate Core Lipid/Oil Solubility
(Base Solubility) (INCREASE)
+ Chlorine (C3)
(+Lipophilicity, +Dispersion) DRA DECREA
+ Methyl (C6) Preferred Solve
(+Steric Bulk, +Hydrophobicity) D oluene
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Caption: Structural modifications (Cl, Me) shift the solubility equilibrium heavily toward lipophilic
and non-polar solvents.

Experimental Determination Protocols

For critical applications (e.g., drug formulation or precise kinetic studies), theoretical predictions
must be validated. Use the following Saturation Shake-Flask Method, the gold standard for
solubility determination.

Protocol A: Gravimetric Determination (High
Concentration)

Best for: Determining solubility in organic solvents (e.g., Ethanol, Hexane).
o Preparation: Weigh 500 mg of 3-Chloro-6-methylphenethyl acetate into a 4 mL glass vial.
» Solvent Addition: Add 1.0 mL of the target solvent.
« Equilibration:
o Cap tightly and vortex for 5 minutes.
o If fully dissolved, add more solute until saturation is observed (solid remains visible).
o Place in a shaking incubator at 25°C for 24 hours.
o Sampling: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solids.
e Measurement:
o Pipette 0.5 mL of the clear supernatant into a pre-weighed aluminum dish.
o Evaporate solvent under nitrogen flow or vacuum.
o Weigh the residue.

o Calculation:
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Protocol B: HPLC Determination (Trace/Aqueous)

Best for: Measuring trace solubility in water or buffer systems.

System: HPLC with UV detection (210 nm or 254 nm).
e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
o Mobile Phase: Acetonitrile:Water (60:40) isocratic flow.

o Standard Curve: Prepare standards of the compound in Acetonitrile (0.1, 1.0, 10, 50, 100
pg/mL).

o Sample Prep: Filter saturated aqueous solution through a 0.22 um PTFE filter (do not use
Nylon, it binds esters).

« Injection: Inject 10 pL. Calculate concentration against the standard curve.

Workflow Diagram: Experimental Validation
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Start: Define Solvent System

Expected Solubility?

High (>10 mg/mL) Trace (<1 mg/mL)
(Organic Solvents) (Aqueous/Buffers)
¢ l
Add Excess Solute to Solvent Add Solute to Buffer
; ;
Shake 24h @ 25°C Shake 48h @ 25°C
; ;
Filter/Centrifuge Filter (PTFE 0.22um)
;
(%Laggggtrécgf‘c\?gsg [ HPLC-UV Quantification j

Click to download full resolution via product page

Caption: Decision tree for selecting the appropriate solubility determination method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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